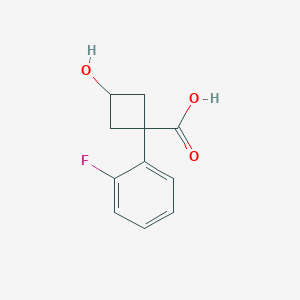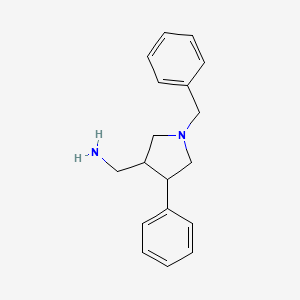
4-Phenyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(3R,4R)-1-bencilo-4-fenilpirrolidin-3-il]metanamina, trans: es un compuesto quiral con un interés significativo en varios campos científicos. Este compuesto presenta un anillo de pirrolidina sustituido con grupos bencilo y fenilo, lo que lo convierte en una molécula versátil para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de rac-[(3R,4R)-1-bencilo-4-fenilpirrolidin-3-il]metanamina, trans típicamente implica los siguientes pasos:
Formación del anillo de pirrolidina: Esto se puede lograr mediante una reacción de ciclización que involucra precursores apropiados.
Reacciones de sustitución: Los grupos bencilo y fenilo se introducen mediante reacciones de sustitución nucleofílica.
Resolución de la mezcla racémica: La mezcla racémica se puede resolver utilizando cromatografía quiral o técnicas de cristalización para obtener el enantiómero deseado.
Métodos de producción industrial: La producción industrial a menudo emplea rutas sintéticas optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de alta presión, equipos de síntesis automatizados y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando catalizadores de hidrogenación como paladio sobre carbono.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde los grupos bencilo o fenilo se pueden reemplazar con otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Paladio sobre carbono, hidruro de litio y aluminio.
Sustitución: Haluros de alquilo, nucleófilos como aminas o tioles.
Productos principales:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de aminas o alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química:
- Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
- Estudiado por sus propiedades quirales y su potencial en la síntesis asimétrica.
Biología:
- Investigado por sus interacciones con macromoléculas biológicas.
- Posibles aplicaciones en el estudio de las interacciones enzima-sustrato.
Medicina:
- Explorado por sus posibles propiedades terapéuticas.
- Puede servir como un compuesto líder para el desarrollo de fármacos.
Industria:
- Utilizado en la producción de productos químicos finos y farmacéuticos.
- Posibles aplicaciones en el desarrollo de nuevos materiales.
Mecanismo De Acción
El mecanismo de acción de rac-[(3R,4R)-1-bencilo-4-fenilpirrolidin-3-il]metanamina, trans implica su interacción con objetivos moleculares específicos. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a sus efectos observados. Los objetivos moleculares y las vías exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares:
- rac-[(3R,4R)-1-bencilo-4-fenilpirrolidin-3-il]metanol
- rac-[(3R,4R)-1-bencilo-4-fenilpirrolidin-3-il]ácido carboxílico
Comparación:
- rac-[(3R,4R)-1-bencilo-4-fenilpirrolidin-3-il]metanamina, trans es único debido a su patrón de sustitución específico y sus propiedades quirales.
- En comparación con sus análogos, puede exhibir diferente reactividad y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C18H22N2 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(1-benzyl-4-phenylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C18H22N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2 |
Clave InChI |
KAXQIIGCHQPXCF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


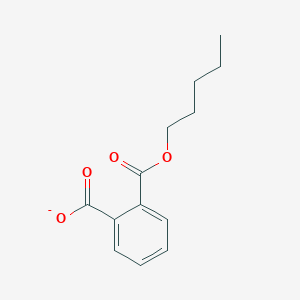
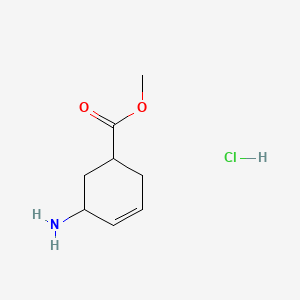
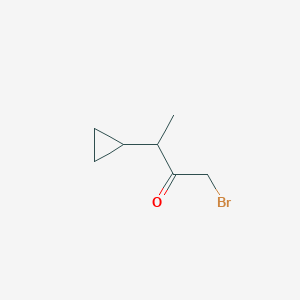
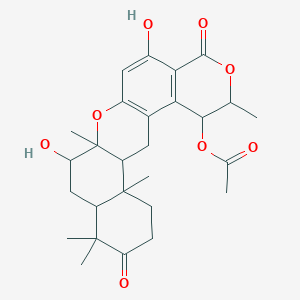
![1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309312.png)
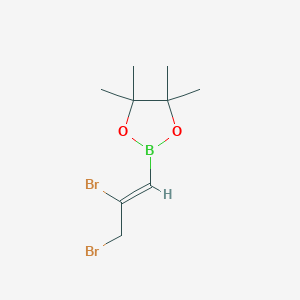
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12309318.png)
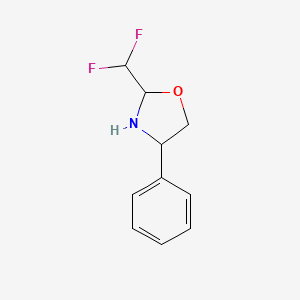
![6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12309330.png)
![rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis](/img/structure/B12309333.png)
![4'-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12309339.png)

![8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12309352.png)
